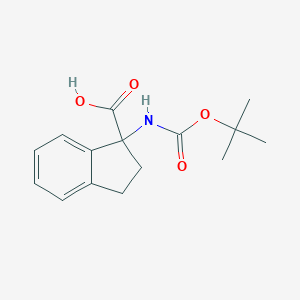

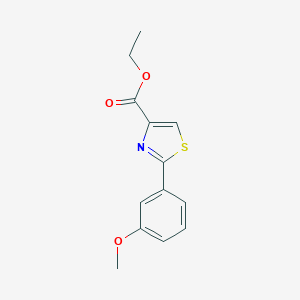

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). The other side of the carbonyl group is typically attached to a nitrogen atom, which is part of the amino group or peptide that the Boc group is protecting .Chemical Reactions Analysis

The most common method for deprotection of the Boc group uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 hours depending on the substrate . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Aplicaciones Científicas De Investigación

Application in Dipeptide Synthesis

- Scientific Field: Organic Chemistry

- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

- Scientific Field: Organic Chemistry

- Summary of the Application: The deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .

- Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

Synthesis of Racemic 2-

- Scientific Field: Organic Chemistry

- Summary of the Application: Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51) and in agricultural science as potent fungicides, herbicides and insecticides .

- Methods of Application: The synthesis of these compounds involves the use of tert-butoxycarbonyl-protected amino acids .

- Results or Outcomes: The resulting compounds have shown a wide range of biological activities .

Convenient Preparation of t-Butyl Nα-Protected Amino Acid Esters

- Scientific Field: Organic Chemistry

- Summary of the Application: The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .

- Results or Outcomes: The outcomes include the successful preparation of non-standard protected amino acid derivatives .

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino

- Scientific Field: Biochemistry

- Summary of the Application: This involves the synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve peptide synthesis procedures .

- Results or Outcomes: The outcomes include the successful synthesis of peptides .

Safety And Hazards

Direcciones Futuras

The use of Boc-protected amino acids and their derivatives in the synthesis of peptides and other organic compounds continues to be a topic of research. Future directions may include the development of more efficient methods for the installation and removal of the Boc group, as well as the exploration of new applications for Boc-protected compounds .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCCJRDJRMVGLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369786 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

CAS RN |

214139-26-1 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)